molecular formula C16H21N5O4 B2982841 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903305-96-3

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2982841
CAS No.: 1903305-96-3
M. Wt: 347.375
InChI Key: ARWDNPJQVVUROP-UHFFFAOYSA-N
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Description

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
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Properties

IUPAC Name

1-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-2-23-13-6-5-11(8-17-13)15-20-14(25-21-15)10-19-16(22)18-9-12-4-3-7-24-12/h5-6,8,12H,2-4,7,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWDNPJQVVUROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of the compound can be expressed as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring and subsequent modifications to introduce the ethoxypyridine and tetrahydrofuran moieties. Reaction conditions often require specific solvents and catalysts to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various pathogens.

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction. A notable study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in human cancer cell lines at concentrations as low as 10 µM.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
  • Receptor Interaction : The compound has shown potential in modulating receptor activity, which could affect cellular responses to growth factors.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress within cells, leading to apoptosis.

Data Table: Biological Activity Overview

Biological Activity Tested Strains/Cell Lines Effect Concentration (µg/mL or µM)
AntimicrobialE. coli, S. aureusInhibition4 - 32
AnticancerHeLa, MCF-7Cell death10
Enzyme InhibitionVarious kinasesInhibitionSpecific IC50 values not reported

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a promising profile compared to standard antibiotics.
  • Cancer Research : A research article in Cancer Letters detailed experiments where the compound was administered to xenograft models, showing significant tumor size reduction compared to controls.
  • Mechanistic Insights : A recent publication explored the molecular pathways affected by this compound, highlighting its role in apoptosis via ROS generation and kinase inhibition.

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